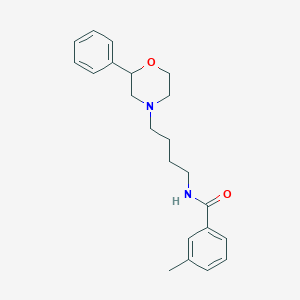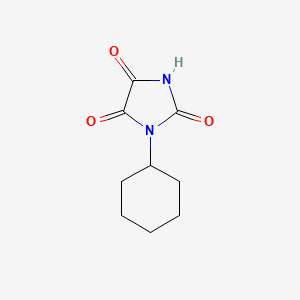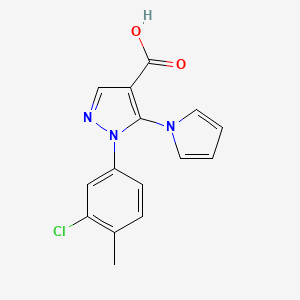![molecular formula C13H17NO2 B2717025 1-[(3-Methoxyphenyl)methyl]piperidin-4-one CAS No. 163341-33-1](/img/structure/B2717025.png)
1-[(3-Methoxyphenyl)methyl]piperidin-4-one
Übersicht
Beschreibung
“1-[(3-Methoxyphenyl)methyl]piperidin-4-one” is a compound with the IUPAC name 1-(3-methoxybenzyl)-4-piperidinone . It is related to 1-[(3-methoxyphenyl)methyl]piperidin-4-amine, which has a molecular weight of 220.31 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing piperidine derivatives. These methods involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered piperidine ring with a methoxybenzyl group attached . The angles between the mean planes of the piperidine-4-one ring and the pendant phenyl rings have been studied .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
A notable study involves the chemical synthesis and analytical characterization of related compounds, emphasizing the structural diversity of the 1,2-diphenylethylamine template. This diversity allows for the exploration of substances for drug discovery, despite some attracting attention as 'research chemicals'. The study by McLaughlin et al. (2016) exemplifies this with the synthesis and differentiation of methoxydiphenidine (MXP) isomers, highlighting the analytical challenges and the potential for N-methyl-D-aspartate (NMDA) receptor antagonist activity (McLaughlin et al., 2016).
Biological Activity
Research by Berardi et al. (2005) focused on methyl substitution on the piperidine ring, exploring sigma-subtype affinities and selectivities. This study underlines the potential of specific derivatives for use in positron emission tomography (PET) experiments and suggests a novel perspective in tumor research and therapy (Berardi et al., 2005).
Harini et al. (2014) developed novel oxime esters based on the piperidin-4-one scaffold, demonstrating significant antioxidant and antimicrobial potential . This work suggests the utility of these compounds in medicinal chemistry, particularly for their promising biological activities (Harini et al., 2014).
Antimicrobial Activity
A study by Kim et al. (2011) introduced a compound capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery could be crucial for addressing the challenge of bacterial persistence in infections (Kim et al., 2011).
Analytical and Pharmacological Profiles
The work by De Paoli et al. (2013) and Elliott et al. (2015) contributes to the analytical and pharmacological profiling of psychoactive substances, offering insights into their detection in biological matrices and the implications of their use (De Paoli et al., 2013), (Elliott et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-4-2-3-11(9-13)10-14-7-5-12(15)6-8-14/h2-4,9H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQJPKVFRHUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163341-33-1 | |
| Record name | 1-[(3-methoxyphenyl)methyl]piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716944.png)
![4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid](/img/structure/B2716945.png)


![2-[(4-Chlorophenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2716950.png)
![N-(tert-butyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2716951.png)
![3-[5-(Methoxymethyl)furan-2-yl]morpholine](/img/structure/B2716952.png)
![5-(3-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2716954.png)

![Piperidin-1-yl-(4-thieno[2,3-d]pyrimidin-4-ylmorpholin-2-yl)methanone](/img/structure/B2716959.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2716960.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716963.png)

